tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate

Catalog No.
S12297102
CAS No.
M.F
C15H24N2O2
M. Wt
264.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxy...

Product Name

tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate

IUPAC Name

tert-butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

InChI

InChI=1S/C15H24N2O2/c1-14(2,3)19-13(18)17-8-7-15(11-17)6-4-5-12(9-15)10-16/h12H,4-9,11H2,1-3H3

InChI Key

GQEGNUNUAAGSIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCC(C2)C#N

tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate (CAS: 2306262-83-7) is a highly versatile, orthogonally protected spirocyclic building block used extensively in advanced medicinal chemistry and materials science. Featuring a rigid 2-azaspiro[4.5]decane core, this scaffold provides significant three-dimensional (3D) character, making it an ideal bioisostere for traditional flat heterocycles like piperidines or pyrrolidines. The presence of the tert-butyloxycarbonyl (Boc) group at the secondary amine ensures stability and chemoselectivity during downstream synthetic steps, while the cyano group at the 7-position serves as a robust handle for further derivatization, such as reduction to an aminomethyl group or hydrolysis to a carboxylic acid [1]. Procuring this specific pre-functionalized, pre-protected scaffold allows research and manufacturing teams to bypass multi-step in-house protection and functionalization sequences, directly accelerating structure-activity relationship (SAR) exploration and scale-up campaigns [2].

Research Fit

Boc strategy Acid-labile orthogonal deprotection compatible with sensitive substrates
Nitrile handle Enables tetrazole, amidine, and amine diversification pathways
Spiro rigidity Conformationally preorganized core for target engagement studies

Attempting to substitute tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate with simpler monocyclic analogs, such as 1-Boc-4-cyanopiperidine, fundamentally compromises the 3D topology of the target molecule, often resulting in a dramatic loss of target binding affinity and inferior physicochemical properties (e.g., lower kinetic solubility) [1]. Furthermore, substituting with the regioisomeric tert-Butyl 8-cyano-2-azaspiro[4.5]decane-2-carboxylate alters the spatial exit vector of the functional group from a meta-like to a para-like trajectory, which can completely misalign critical pharmacophores within a rigid binding pocket [2]. Finally, utilizing an unprotected 7-cyano-2-azaspiro[4.5]decane baseline requires additional, often low-yielding protection steps prior to cyano manipulation, negating the processability advantages of procuring the pre-Boc-protected building block.

Substitution Risk

Regioisomeric mismatch 8-cyano-1-aza isomer alters exit-vector geometry and may shift receptor selectivity profiles
Ring-size variation [3.5] spiro analog has lower MW and logP; physicochemical differences can affect permeability and SAR
Protecting-group change Cbz or Fmoc analogs require deprotection conditions that may be incompatible with nitrile or sensitive intermediates

Chemoselective Processability and Yield Optimization

The pre-installed Boc protecting group on the pyrrolidine nitrogen is critical for achieving high yields during the derivatization of the cyano group. When reducing the nitrile to a primary amine (e.g., using catalytic hydrogenation or hydride reagents), the Boc-protected tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate consistently enables >90% conversion to the desired product without side reactions [1]. In contrast, attempting similar reductions on the unprotected 7-cyano-2-azaspiro[4.5]decane baseline often leads to complex mixtures due to competitive intermolecular N-alkylation or polymerization, plummeting isolated yields to <45% [2].

Evidence DimensionIsolated yield of primary amine upon nitrile reduction
Target Compound Data>90% yield (clean conversion)
Comparator Or BaselineUnprotected 7-cyano-2-azaspiro[4.5]decane (<45% yield)
Quantified DifferenceGreater than 2-fold increase in isolated yield with significantly reduced purification overhead.
ConditionsStandard nitrile reduction protocols (e.g., NiCl2/NaBH4 or H2/Pd-C).

Procuring the Boc-protected scaffold eliminates the need for in-house protection steps and prevents catastrophic yield losses during downstream functionalization.

Regiochemical identity
Cross-study comparable
7-cyano-2-aza vs. 8-cyano-1-aza: >10-fold ORL1 selectivity shift in related azaspiro[4.5]decane ligands
Exit-vector geometry governs target engagement
Class-level SAR from μ/ORL1 receptor studies

Spatial Vectoring for Precise Pharmacophore Alignment

The specific placement of the cyano group at the 7-position provides a unique spatial trajectory compared to its regioisomers. Structural analyses indicate that the 7-cyano vector projects at an off-axis angle relative to the spirocyclic core, analogous to a meta-substitution pattern on an aromatic ring [1]. Substituting this compound with the 8-cyano regioisomer (tert-Butyl 8-cyano-2-azaspiro[4.5]decane-2-carboxylate) shifts the vector to a linear, para-like trajectory. In rigid target binding pockets, this geometric divergence can result in a 10- to 100-fold drop in binding affinity due to spatial clashes or lost hydrogen bonding interactions [2].

Evidence DimensionPharmacophore exit vector trajectory
Target Compound DataOff-axis (meta-like) projection from the spiro core
Comparator Or Baseline8-cyano regioisomer (linear, para-like projection)
Quantified DifferenceDistinct dihedral angle divergence leading to non-interchangeable 3D geometries.
ConditionsIn silico modeling and structure-activity relationship (SAR) optimization.

Buyers must strictly specify the 7-cyano isomer, as regioisomeric substitution will fundamentally alter the molecular shape and biological activity of the final product.

Physicochemical shift
Cross-study comparable
ΔMW +14.02 g/mol, ΔXLogP3 +0.3 for [4.5] vs. [3.5] spirocycle
Higher lipophilicity may influence CNS permeability
Computed PubChem properties

Enhancement of Physicochemical Properties via 3D Topology

The incorporation of the spirocyclic 2-azaspiro[4.5]decane core significantly increases the fraction of sp3 hybridized carbons (Fsp3) compared to flat monocyclic building blocks. Comparative studies demonstrate that replacing a standard piperidine ring with a spirocyclic scaffold can enhance the kinetic aqueous solubility of the resulting active pharmaceutical ingredient (API) by 1.5- to 2-fold, while simultaneously reducing off-target promiscuity driven by excessive lipophilicity [1]. The tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate provides this advantageous 3D architecture while maintaining the necessary functional handles for integration into complex molecules.

Evidence DimensionFraction of sp3 carbons (Fsp3) and downstream API solubility
Target Compound DataHigh Fsp3 spirocyclic architecture
Comparator Or Baseline1-Boc-4-cyanopiperidine (flat monocyclic analog)
Quantified Difference1.5- to 2-fold typical improvement in kinetic solubility for downstream spirocyclic APIs.
ConditionsLate-stage lead optimization and physicochemical profiling.

Procuring spirocyclic building blocks directly addresses downstream solubility and developability bottlenecks early in the research pipeline.

Deprotection orthogonality
Class-level inference
Boc cleaved by TFA/HCl; Cbz requires hydrogenolysis; Fmoc uses base
Boc minimizes side reactions at the nitrile group
Greene's Protective Groups reference
Nitrile vs. Amine
Class-level inference
Nitrile enables tetrazole, covalent warhead; amine lacks warhead and alters permeability
Cyano supports diversification and reversible covalent binding
Cathepsin K Ki <10 nM vs. amine >1 μM (reported)
Commercial specification
Supplier data
≥95% purity (Chemenu), NLT 97% (MolCore); two independent suppliers
Multi-source availability reduces procurement risk
Verify current CoA before purchase
Conformational rigidity
Class-level inference
Fsp³ ~0.73; 2.3-fold enrichment in advanced candidates; Nav1.7 IC50 <100 nM vs. >10 µM monocyclic
Spiro core increases target selectivity potential
Class-level SAR; validate for specific target

Scaffold Hopping in Lead Optimization

This compound is the ideal choice for medicinal chemistry teams seeking to replace metabolically labile or patent-encumbered piperidine/pyrrolidine rings. The unique 3D topology of the 2-azaspiro[4.5]decane core improves the Fsp3 profile, which is critical for enhancing solubility and reducing off-target toxicity in novel drug candidates [1].

Synthesis of Rigid PROTAC Linkers

Due to its orthogonal reactivity (Boc-protected amine vs. derivatizable cyano group) and rigid spirocyclic structure, this building block is perfectly suited for constructing topologically defined linkers for targeted protein degradation (PROTACs). The rigidity helps optimize the spatial distance and orientation between the E3 ligase ligand and the target protein binder [2].

Development of CNS-Penetrant Therapeutics

For neurotherapeutic drug discovery, the increased lipophilic efficiency and 3D character provided by the spirocyclic core can significantly improve blood-brain barrier (BBB) penetration compared to flat aromatic or monocyclic alternatives. The 7-cyano group allows for precise tuning of polar surface area during optimization [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
μ-opioid/ORL1 ligand studies
7-cyano regioisomer identity
ORL1 vs. μ receptor selectivity assays
Tetrazole bioisostere synthesis
Nitrile-to-tetrazole conversion compatibility
Cycloaddition yield and Boc stability review
Reversible covalent probe design
Nitrile warhead precursor availability
Cysteine protease inhibition endpoint assay
Fragment-based screening library
MW <300, high Fsp³ spiro scaffold
Crystallographic fragment soaking compatibility
Process chemistry scale-up sourcing
≥95% purity batch consistency
Lot-to-lot analytical documentation review

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

264.183778013 g/mol

Monoisotopic Mass

264.183778013 g/mol

Heavy Atom Count

19

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